molecular formula C19H9F8N3O2 B2926008 1-(2,4-difluorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide CAS No. 477859-68-0

1-(2,4-difluorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2926008
CAS No.: 477859-68-0
M. Wt: 463.287
InChI Key: BADUOGKYWPRQAC-UHFFFAOYSA-N
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Description

1-(2,4-difluorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide is a complex organic compound characterized by the presence of multiple fluorine atoms and a pyridazine ring

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and antimony pentachloride . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-difluorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an activator of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9F8N3O2/c20-10-3-6-14(13(21)7-10)30-15(31)8-12(19(25,26)27)16(29-30)17(32)28-11-4-1-9(2-5-11)18(22,23)24/h1-8H,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADUOGKYWPRQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=NN(C(=O)C=C2C(F)(F)F)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9F8N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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